molecular formula C18H20N2O B3857254 (4E)-N-hydroxy-3-methyl-2,6-diphenylpiperidin-4-imine CAS No. 66110-27-8

(4E)-N-hydroxy-3-methyl-2,6-diphenylpiperidin-4-imine

Cat. No.: B3857254
CAS No.: 66110-27-8
M. Wt: 280.4 g/mol
InChI Key: MKDXFVQSWSAIDD-UHFFFAOYSA-N
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Description

(4E)-N-hydroxy-3-methyl-2,6-diphenylpiperidin-4-imine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with hydroxy, methyl, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-N-hydroxy-3-methyl-2,6-diphenylpiperidin-4-imine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diketones or 1,5-diamines.

    Introduction of Substituents: The hydroxy, methyl, and diphenyl groups are introduced through various substitution reactions. For instance, the hydroxy group can be introduced via hydroxylation reactions, while the methyl and diphenyl groups can be introduced through alkylation and arylation reactions, respectively.

    Imine Formation: The final step involves the formation of the imine group through a condensation reaction between the piperidine derivative and an appropriate amine or hydroxylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Catalysts and Reagents: Use of specific catalysts and reagents to enhance reaction efficiency and selectivity.

    Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-N-hydroxy-3-methyl-2,6-diphenylpiperidin-4-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the piperidine ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, aryl halides, and nucleophiles like amines and alcohols are used under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of N-hydroxy-3-methyl-2,6-diphenylpiperidine.

    Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

(4E)-N-hydroxy-3-methyl-2,6-diphenylpiperidin-4-imine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4E)-N-hydroxy-3-methyl-2,6-diphenylpiperidin-4-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

    Inhibition of Protein Synthesis: By interacting with ribosomal subunits or translation factors.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-hydroxy-3-methyl-2,6-diphenylpiperidine: Lacks the imine group but shares similar structural features.

    N-hydroxy-3-methyl-2,6-diphenylpyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.

    N-hydroxy-3-methyl-2,6-diphenylpiperazine: Contains a piperazine ring instead of a piperidine ring.

Uniqueness

(4E)-N-hydroxy-3-methyl-2,6-diphenylpiperidin-4-imine is unique due to the presence of the imine group in the piperidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

CAS No.

66110-27-8

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

N-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine

InChI

InChI=1S/C18H20N2O/c1-13-16(20-21)12-17(14-8-4-2-5-9-14)19-18(13)15-10-6-3-7-11-15/h2-11,13,17-19,21H,12H2,1H3

InChI Key

MKDXFVQSWSAIDD-UHFFFAOYSA-N

SMILES

CC1C(NC(CC1=NO)C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

CC\1C(NC(C/C1=N\O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1C(NC(CC1=NO)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-N-hydroxy-3-methyl-2,6-diphenylpiperidin-4-imine
Reactant of Route 2
(4E)-N-hydroxy-3-methyl-2,6-diphenylpiperidin-4-imine
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(4E)-N-hydroxy-3-methyl-2,6-diphenylpiperidin-4-imine
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Reactant of Route 5
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Reactant of Route 6
(4E)-N-hydroxy-3-methyl-2,6-diphenylpiperidin-4-imine

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